REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10]Br.[OH-:12].[K+]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH:4]([CH3:3])[C:5]([OH:8])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CBr
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with vigorous stirring at such a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol and water were distilled off until the vapor temperature
|
Type
|
CUSTOM
|
Details
|
reached 95° C
|
Type
|
TEMPERATURE
|
Details
|
To the residue cooled to room temperature 1500 ml of water
|
Type
|
ADDITION
|
Details
|
12 M HCl (to pH 1) were added
|
Type
|
FILTRATION
|
Details
|
The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off
|
Type
|
WASH
|
Details
|
washed with 2×200 ml of cold water
|
Type
|
CUSTOM
|
Details
|
dried on air
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 168.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |